molecular formula C16H24N2O2 B244894 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide

货号 B244894
分子量: 276.37 g/mol
InChI 键: LLRDIVPBRUXPHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which play a crucial role in glucose homeostasis.

作用机制

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors increase the half-life of these hormones, leading to enhanced insulin secretion, decreased glucagon secretion, and improved glucose homeostasis.
Biochemical and Physiological Effects
In addition to their effects on glucose homeostasis, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have other biochemical and physiological effects. For example, they have been shown to reduce inflammation, oxidative stress, and endothelial dysfunction, which may contribute to their cardioprotective effects. They have also been shown to improve beta cell function and increase insulin sensitivity.

实验室实验的优点和局限性

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer, have a low toxicity profile, and are well-tolerated in humans. However, they also have some limitations. For example, they may have off-target effects, and their efficacy may be influenced by factors such as age, sex, and disease duration.

未来方向

There are several future directions for research on N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors. One area of interest is the development of more potent and selective inhibitors with fewer off-target effects. Another area of interest is the investigation of the long-term effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors on cardiovascular outcomes, as well as their effects on other metabolic parameters such as lipid metabolism and body weight. Finally, there is a need for more studies on the effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors in specific patient populations, such as those with renal impairment or heart failure.
Conclusion
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis. In addition, they have other biochemical and physiological effects, such as reducing inflammation and oxidative stress. While they have several advantages for lab experiments, they also have some limitations, and there is a need for further research to optimize their therapeutic potential.

合成方法

The synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors involves several steps, including the preparation of starting materials, protection of functional groups, coupling reactions, and deprotection of protecting groups. The most commonly used method for the synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin support.

科学研究应用

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have demonstrated their efficacy in improving glycemic control, reducing HbA1c levels, and lowering the risk of cardiovascular events. In addition, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.

属性

分子式

C16H24N2O2

分子量

276.37 g/mol

IUPAC 名称

N-[3-(2,2-dimethylpropanoylamino)phenyl]pentanamide

InChI

InChI=1S/C16H24N2O2/c1-5-6-10-14(19)17-12-8-7-9-13(11-12)18-15(20)16(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)(H,18,20)

InChI 键

LLRDIVPBRUXPHT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C

规范 SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。